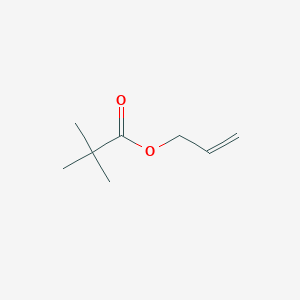







|
REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH:2]=[CH2:3].[CH3:5][C:6]([CH3:11])([CH3:10])[C:7](Cl)=[O:8]>N1C=CC=CC=1>[CH3:5][C:6]([CH3:11])([CH3:10])[C:7]([O:4][CH2:1][CH:2]=[CH2:3])=[O:8]
|


|
Name
|
|
|
Quantity
|
11.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
24.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)Cl)(C)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The exothermic reaction
|
|
Type
|
CUSTOM
|
|
Details
|
The heat source was removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled in an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
The addition of the acid chloride
|
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was warmed
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux where it
|
|
Type
|
WAIT
|
|
Details
|
stood for 60 hours
|
|
Duration
|
60 h
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was shaken with 700 ml of water
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed with two 15o ml portions of diethyl ether
|
|
Type
|
WASH
|
|
Details
|
washed with two 75 ml portions of an aqueous solution saturated with sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure to a residual oil
|
|
Type
|
CUSTOM
|
|
Details
|
were removed from the oil by distillation under reduced pressure (b.p. 87°-100° C./21 mm)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OCC=C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 432.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |